molecular formula C12H16HgNO6 B1617639 Mercuderamide CAS No. 525-30-4

Mercuderamide

Cat. No. B1617639
CAS RN: 525-30-4
M. Wt: 470.85 g/mol
InChI Key: TZMZETMOJSVOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of amides, such as Mercuderamide, can be achieved from nonactivated carboxylic acids using urea as a nitrogen source and Mg(NO3)2 or imidazole as catalysts . This methodology is particularly useful for the direct synthesis of primary and secondary amides . Another method involves the use of catalysts for direct transamidation reactions .


Molecular Structure Analysis

The molecular structure of Mercuderamide is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching . The molecular structure is only displayed if the substance is well-defined, its identity is not claimed confidential, and there is sufficient information available in ECHA’s databases for ECHA’s algorithms to generate a molecular structure .


Chemical Reactions Analysis

Amides, like Mercuderamide, have been recognized as one of the most important functional groups due to their presence in many crucial compounds such as proteins, fabrics, fertilizers, insecticides, plastics, drugs, and in a vast number of synthetic structures . The direct transamidation reaction has emerged as a valuable alternative to prepare amides .


Physical And Chemical Properties Analysis

The physical properties of Mercuderamide, such as hardness, topography, and hydrophilicity, are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

  • Antitumor Applications Mercuderamide, as part of the nonsteroidal antiestrogen class of drugs, has been explored for its antitumor applications. Initially investigated in the context of reproductive endocrinology, its focus shifted towards advanced breast cancer therapy. Although early studies encountered toxic side effects, the potential for antitumor applications has been a consistent area of interest (Jordan & Murphy, 1990).

  • Antiviral Potential The broad antiviral activity of Mercuderamide, an FDA-approved anthelmintic drug, has been noted in research. Its effectiveness against various viral infections, including coronaviruses, highlights its potential as an antiviral agent. This aspect has gained significant interest, especially in the context of recent outbreaks like COVID-19 (Xu et al., 2020).

  • Cancer Research In cancer research, Mercuderamide has been identified as a catalytic inhibitor of DNA topoisomerase II, inducing apoptosis in cancer cells. Its action mechanism involves the activation of specific proteases and signaling pathways, demonstrating a unique approach to inducing cancer cell death (Khélifa & Beck, 1999).

  • Extrarenal Effects Studies have explored the extrarenal effects of mercurial diuretics, including Mercuderamide, on body water regulation. This research has helped understand the drug's influence beyond its primary renal-focused applications (Patterson & Ray, 1964).

  • Potential Pandemic Pathogen Research Mercuderamide has been discussed in the context of research intended to create novel potential pandemic pathogens. This highlights the drug's relevance in experimental research, specifically in understanding and mitigating risks associated with pandemic pathogens (Lipsitch & Inglesby, 2014).

  • Development in Anti-Estrogen Therapies The development of antiestrogens like Mercuderamide has been crucial in breast cancer research. Its discovery and clinical testing have paved the way for more effective treatments, despite early challenges with side effects (Lerner & Jordan, 1990).

  • Homoeopathic Applications Mercuderamide has been used in homoeopathic medicine, particularly in improving cerebral blood flow and memory in dementia models. This application extends its utility beyond conventional pharmaceutical uses (Hanif et al., 2017).

  • Drug Research and Development The role of Mercuderamide in drug research and development, particularly in PET (positron emission tomography) studies, is notable. It provides insights into drug behavior and interactions, aiding in the development of new therapeutic applications (Fowler et al., 1999).

  • Chemical Structure and Biological Activity Relationship Research has delved into the relationship between the chemical structure of Mercuderamide and its biological activity, especially in the context of its medicinal uses and structure-activity relationships in organomercurial diuretics (Friedman, 1957).

properties

IUPAC Name

[3-[[2-(carboxymethoxy)benzoyl]amino]-2-hydroxypropyl]mercury;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14NO5.Hg.H2O/c1-8(14)6-13-12(17)9-4-2-3-5-10(9)18-7-11(15)16;;/h2-5,8,14H,1,6-7H2,(H,13,17)(H,15,16);;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMZETMOJSVOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C[Hg])O)OCC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16HgNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[[2-(Carboxymethoxy)benzoyl]amino]-2-hydroxypropyl]mercury;hydrate

CAS RN

525-30-4
Record name Mercuderamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mercuderamide
Reactant of Route 2
Mercuderamide
Reactant of Route 3
Mercuderamide
Reactant of Route 4
Reactant of Route 4
Mercuderamide
Reactant of Route 5
Reactant of Route 5
Mercuderamide
Reactant of Route 6
Reactant of Route 6
Mercuderamide

Citations

For This Compound
18
Citations
DR Ferguson, BR Twite - British Journal of Pharmacology, 1973 - ncbi.nlm.nih.gov
… shows protein inase activity in presence of varying concentrations of mercuderamide, frusemide and bumetanide. Half-maximal inhibition occurred at 5,iM for mercuderamide and 600 …
DR Ferguson, BR Twite - Naunyn-Schmiedeberg's Archives of …, 1975 - Springer
… Our results show in toad bladder homogenates that both mercuderamide and ethaerynic acid inhibit this enzyme in vitro at 10-4M. Ethaerynic acid in addition causes a reduction in c-…
DR Ferguson, BR Twite - Naunyn-Schmiedeberg's Archives of …, 1974 - Springer
… Activity of this toad bladder protein kinase in the presence of 1 • 10 -7 M cAMP was significantly inhibited by furosemide and also by bumetanide and mercuderamide (Table 3). Half-…
JD Peczon, WM Grant - American Journal of Ophthalmology, 1968 - Elsevier
… Of the mercurial diuretics, mercaptomerin and mercuderamide injected intramuscularly were reported to reduce intraocular pressure in rabbits, probably by interfering with formation of …
L Tan, ZC Lin, S Ma, L Romero… - The Cochrane Database …, 2018 - ncbi.nlm.nih.gov
… acid or ethylmercuric chloride or ethylmercury derivative or hydroxymercuribenzoic acid or meralluride or merbromin or mercaptomerin or mercuderamide or mercumatilin or …
G Kazantzis, KFR Schiller, AW Asscher… - QJM: An International …, 1962 - Citeseer
adrmoletered therapeutidy have produd anuria and death from acute tubular neoh of the kidney. Albumiuuria, and even the nephmtio syndrome (heavy albuminuria, hypoalbuminaemia…
Number of citations: 150 citeseerx.ist.psu.edu
M Firwana, B Hasan, S Saadi, R Abd-Rabu… - Journal of Vascular …, 2023 - Elsevier
Background To support the development of clinical practice guidelines on the management of patients with genetic aortopathies and arteriopathies, a writing committee from the Society …
CR AGONIST - 1999 - Springer
the racemate is generally used. either as base or salt. Therapeutically. it can be used as a BRONCHODILATOR in ANTIASTHMATIC treatment. as a SMOOTH MUSCLE RELAXANT to …
S Chaudhuri - Economic and Political Weekly, 1984 - JSTOR
The literature on the pharmaceutical industry in developing countries deals primarily with the activities of the transnational corporations (TNCs). While the critics of the TNCs highlight …
Number of citations: 24 0-www-jstor-org.brum.beds.ac.uk
AM El-Sherbeeny, JV Odom… - Cutaneous and ocular …, 2006 - Taylor & Francis
… -chloromercuribenzoate), mercaptomerin, and mercuderamide. The pCMB has been shown … When administered intramuscularly, mercaptomerin and mercuderamide cause a decrease …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.